Cas no 132748-20-0 (L-Valine,1-[3-[(N-acetyl-L-seryl-L-leucyl-L-asparaginyl)amino]-2-hydroxy-4-phenylbutyl]-L-prolyl-L-isoleucyl-,methyl ester)

L-Valine,1-[3-[(N-acetyl-L-seryl-L-leucyl-L-asparaginyl)amino]-2-hydroxy-4-phenylbutyl]-L-prolyl-L-isoleucyl-,methyl ester structure
132748-20-0 structure
Productnaam:L-Valine,1-[3-[(N-acetyl-L-seryl-L-leucyl-L-asparaginyl)amino]-2-hydroxy-4-phenylbutyl]-L-prolyl-L-isoleucyl-,methyl ester
CAS-nummer:132748-20-0
MF:C42H68N8O11
MW:861.036320000001
CID:158382
PubChem ID:131549

L-Valine,1-[3-[(N-acetyl-L-seryl-L-leucyl-L-asparaginyl)amino]-2-hydroxy-4-phenylbutyl]-L-prolyl-L-isoleucyl-,methyl ester Chemische en fysische eigenschappen

Naam en identificatie

    • L-Valine,1-[3-[(N-acetyl-L-seryl-L-leucyl-L-asparaginyl)amino]-2-hydroxy-4-phenylbutyl]-L-prolyl-L-isoleucyl-,methyl ester
    • JG 365
    • L-Valine,1-[3-[(N-acetyl-L-seryl-L-leucyl-L-asparaginyl)amino]-2-hydroxy-4-phenylbutyl]-L-prol...
    • methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbony
    • Ac-Ser-Leu-Asn-<Leu-HEA-Pro>-Ile-Val-OMe
    • Ac-Ser-Leu-Asn-<Phe-HEA-Pro>-Ile-Val-OMe
    • Ac-L-Ser-L-Leu-L-Asn-L-Pheψ[CH(OH)CH2N]-L-Pro-L-Ile-L-Val-OMe
    • N-[(3S)-2-Hydroxy-3-[(Ac-L-Ser-L-Leu-L-Asn-)amino]-4-phenylbutyl]-L-Pro-L-Ile-L-Val-OMe
    • N-Acetyl-L-Ser-L-Leu-L-Asn-[(3S)-3-benzyl-2-hydroxy-1-deoxo-βAla-]-L-Pro-L-Ile-L-Val-OMe
    • 132748-20-0
    • Acetyl-seryl-leucyl-asparaginyl-phenylalanyl-psi-(2-hydroxy-1-ethylamine)-prolyl-isoleucyl-valine-methoxy
    • methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate
    • Ac-Ser-leu-asn-phe-psi(CH(OH)CH2N)-pro-ile-val-ome
    • AKOS040745891
    • L-Valine, N-(N-(1-(3-((N2-(N-(N-acetyl-L-seryl)-L-leucyl)-L-asparaginyl)amino)-2-hydroxy-4-phenylbutyl)-L-prolyl)-L-isoleucyl)-, methyl ester
    • methyl (3-((S)-2-((S)-2-((S)-2-acetamido-3-hydroxypropanamido)-4-methylpentanamido)-4-amino-4-oxobutanamido)-2-hydroxy-4-phenylbutyl)-L-prolyl-L-isoleucyl-L-valinate
    • JG-365
    • Inchi: InChI=1S/C42H68N8O11/c1-9-25(6)36(41(59)48-35(24(4)5)42(60)61-8)49-40(58)32-16-13-17-50(32)21-33(53)28(19-27-14-11-10-12-15-27)45-38(56)30(20-34(43)54)47-37(55)29(18-23(2)3)46-39(57)31(22-51)44-26(7)52/h10-12,14-15,23-25,28-33,35-36,51,53H,9,13,16-22H2,1-8H3,(H2,43,54)(H,44,52)(H,45,56)(H,46,57)(H,47,55)(H,48,59)(H,49,58)/t25-,28?,29-,30-,31-,32-,33?,35-,36-/m0/s1
    • InChI-sleutel: MJOXWVYKMFPFPL-AIVXTZMUSA-N
    • LACHT: CC(N[C@H](C(N[C@H](C(N[C@H](C(NC(C(CN1CCC[C@H]1C(N[C@H](C(N[C@H](C(OC)=O)C(C)C)=O)[C@H](CC)C)=O)O)CC1C=CC=CC=1)=O)CC(=O)N)=O)CC(C)C)=O)CO)=O

Berekende eigenschappen

  • Exacte massa: 860.50100
  • Monoisotopische massa: 860.50075501g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 9
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 61
  • Aantal draaibare bindingen: 26
  • Complexiteit: 1490
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 7
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.2
  • Topologisch pooloppervlak: 288Ų

Experimentele eigenschappen

  • PSA: 287.69000
  • LogboekP: 1.75560
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